molecular formula C19H21F3N4O B2834765 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775492-57-3

3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2834765
CAS No.: 1775492-57-3
M. Wt: 378.399
InChI Key: YXZYNVWHWBEBMD-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a benzamide core, a piperidine ring, and a pyrimidine ring substituted with a trifluoromethyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the pyrimidine ring substituted with a trifluoromethyl group.

    Coupling with Benzamide: The piperidine intermediate is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency. Industrial production also focuses on ensuring safety and environmental compliance during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3,4-dimethyl-N-{1-[6-(trifluoromethyl)benzyl]piperidin-4-yl}benzamide: Similar structure but with a benzyl group instead of a pyrimidine ring.

Uniqueness

The uniqueness of 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-12-3-4-14(9-13(12)2)18(27)25-15-5-7-26(8-6-15)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-11,15H,5-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZYNVWHWBEBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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